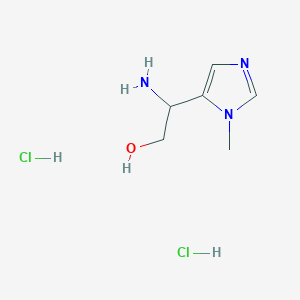
2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1197228-24-2 . It has a molecular weight of 214.09 . The IUPAC name is 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride . It is a powder in physical form .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its IUPAC name and InChI code . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- The compound's related substance, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, was isolated as dihydrochloride tetrahydrate. This substance demonstrates interesting crystal structures and transformation behaviors, making it relevant in solid-state chemistry and material science research (Štefan et al., 2020).
Antifungal Applications
- Imidazole derivatives, including those related to the compound , have been studied for their antifungal properties. Research has shown that chloro and amino derivatives of imidazole exhibit significant antifungal activities, particularly against Candida species (Artico et al., 1993).
Role in Protein Modification
- Imidazole derivatives play a role in the formation of advanced glycation end-products in proteins. These modifications are relevant in the study of diabetes and neurodegenerative diseases (Nemet et al., 2006).
Development of Ionic Liquids
- Imidazole-related compounds have been used in synthesizing protic hydroxylic ionic liquids with variable basicity. These ionic liquids are significant in research on materials science and electrochemistry (Shevchenko et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the pharmacokinetic parameters of imidazole containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of many drugs and compounds .
Eigenschaften
IUPAC Name |
2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZJRKAWWVRTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CO)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)

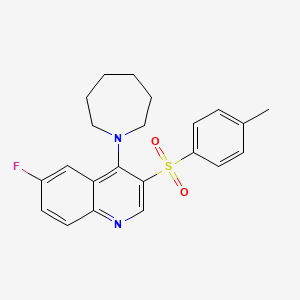
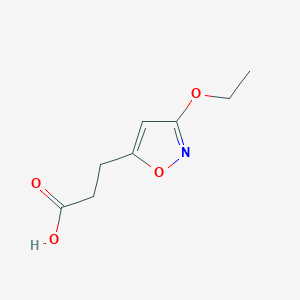
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
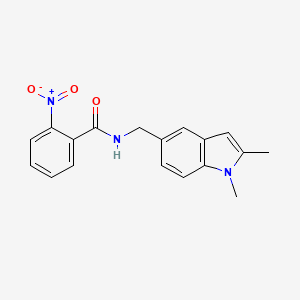
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
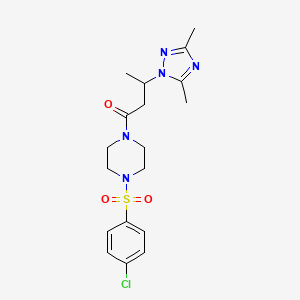
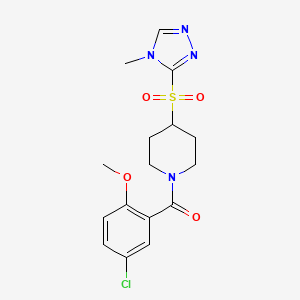
![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
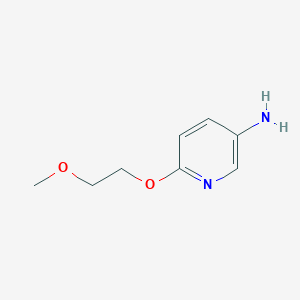
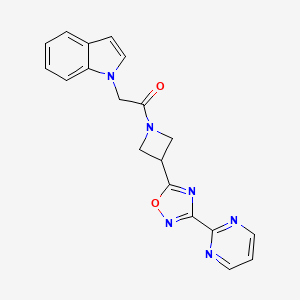
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)